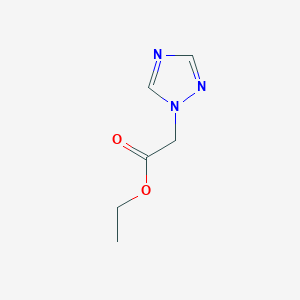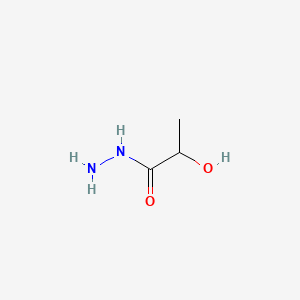
Lacthydrazide
Overview
Description
Lacthydrazide, also known as lactic acid hydrazide, is a versatile compound used in a variety of scientific research applications. It is an important intermediate in the production of polyhydroxyalkanoates (PHAs) and can be used as a reagent in organic synthesis. Lacthydrazide has also been used as a biochemical tool in the study of protein structure and function.
Scientific Research Applications
Enhanced Bioactivity through Immobilization
- N-Terminal Immobilization of Bioactive Molecules : Research demonstrates that the orientation of bioactive molecules immobilized on a biodegradable substrate can be controlled to improve their accessibility and bioactivity. This was shown using the osteotropic peptide, parathyroid hormone (1-34), which was bound to hydrazide-derivatized poly(lactide-co-glycolide) to form a hydrazone bond. The use of dihydrazide spacers increased peptide immobilization and enhanced interaction with cell receptors, potentially useful for localized tissue responses (Sharon & Puleo, 2008).
Applications in Nanotechnology and Drug Delivery
- PLGA-based Nanotechnology : Poly(lactic-co-glycolic acid) (PLGA) nanotechnology, incorporating hydrazide groups, has been approved by the FDA for drug delivery, diagnostics, and other applications in clinical and basic science research. This includes uses in cardiovascular disease, cancer, vaccine, and tissue engineering (Lü et al., 2009).
- Biodegradable Nanoparticles for Drug and Gene Delivery : Biodegradable nanoparticles, including those formulated from PLGA, show potential in delivering various agents like DNA, proteins, peptides, and low molecular weight compounds. Their intracellular uptake, trafficking, and enhanced therapeutic efficacy at the cellular level are of particular interest (Panyam & Labhasetwar, 2003).
Polymer Science and Material Engineering
- Nucleating Agent for Poly(L-lactic acid) : Hydrazide compounds have been evaluated as nucleating agents for poly(L-lactic acid), significantly enhancing crystallization and improving physical and mechanical properties. This suggests potential applications in producing materials with higher heat resistance and stiffness, such as automotive parts and electrical appliances (Kawamoto et al., 2007).
Environmental and Biotechnological Applications
- Laccase Immobilization for Wastewater Treatment : Laccase from Trametes versicolor, immobilized on a modified PVDF microfiltration membrane, was effective in removing certain pesticides from wastewater. The enzyme was covalently immobilized via hydrazide groups, demonstrating the utility of this approach in environmental applications (Jolivalt, 2000).
- Industrial and Biotechnological Applications of Laccases : Laccases are used for detoxifying industrial effluents, medical diagnostics, bioremediation, water purification, and as catalysts in anti-cancer drug manufacturing. Their ability to oxidize both phenolic and non-phenolic compounds and remove environmental pollutants underlines their biotechnological importance (Couto & Herrera, 2006).
Mechanism of Action
Target of Action
Lacthydrazide, a derivative of lactic acid, primarily targets microorganisms in its action. It is part of the complex mixtures known as fermentates, which contain inactivated or viable lactic acid bacteria (LAB) cells and growth metabolites . These LAB cells and their metabolites are known to have antimicrobial properties .
Mode of Action
The mode of action of Lacthydrazide involves the production of antimicrobial active metabolites such as organic acids (mainly lactic and acetic acid), hydrogen peroxide, and other compounds, such as bacteriocins and antifungal peptides . These metabolites interact with the target microorganisms, leading to their growth inhibition or inactivation .
Biochemical Pathways
The biochemical pathways affected by Lacthydrazide are those involved in the metabolism of the target microorganisms. The antimicrobial metabolites produced by LAB compete for nutrients and disrupt the normal metabolic processes of the microorganisms . This leads to changes in the biochemical networks within the bacteria, reflecting a reprogramming of their metabolic activities .
Result of Action
The result of Lacthydrazide’s action is the effective antimicrobial activity against a variety of microorganisms. This is demonstrated by the ability of fermentates, which contain Lacthydrazide, to inhibit the growth of undesired microorganisms in food applications . The antimicrobial activity of fermentates contributes positively to food safety and sustainability by reducing dependence on chemical preservatives .
Action Environment
The action, efficacy, and stability of Lacthydrazide can be influenced by various environmental factors. For instance, the antimicrobial activity of fermentates can be affected by their concentration, with studies indicating effective antimicrobial properties at certain concentrations . Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence the action of Lacthydrazide.
properties
IUPAC Name |
2-hydroxypropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-2(6)3(7)5-4/h2,6H,4H2,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICYPQPGJJZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309959 | |
| Record name | Lacthydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lacthydrazide | |
CAS RN |
2651-42-5 | |
| Record name | Propanoic acid, hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lacthydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropanehydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of detecting lacthydrazide in the raw Akamu wastewater after its use as an electrolyte?
A1: The research paper [] primarily focuses on assessing the viability of raw Akamu wastewater (rAWW) as a sustainable alternative electrolyte for lead-acid accumulators. While the study identifies various chemical components in the rAWW before and after use, including lacthydrazide, it doesn't specifically investigate the role or implications of lacthydrazide in this context.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







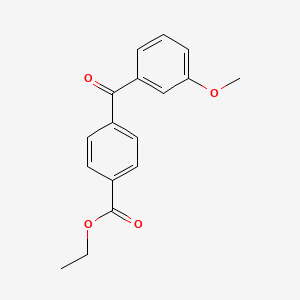


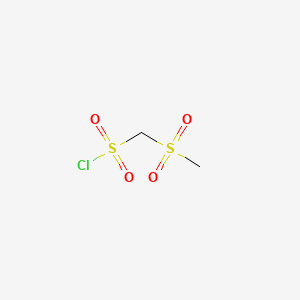
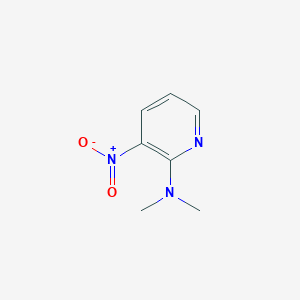
![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)

![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)
